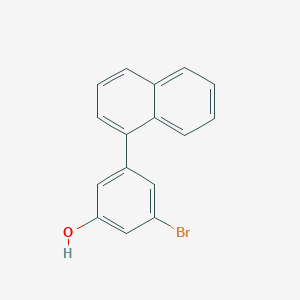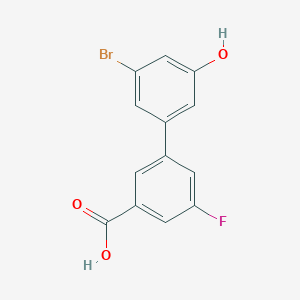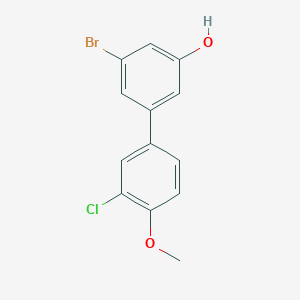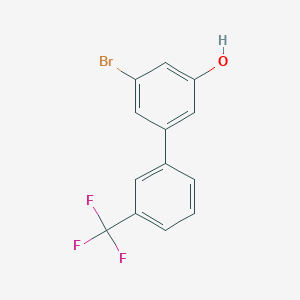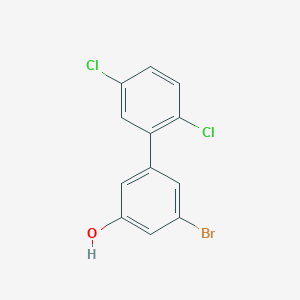
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% (also known as 3-Bromo-5-chloro-2-methoxyphenyl phenol, or 3-Bromo-5-chloro-2-methoxy-benzene-1-ol) is an aromatic compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of experiments, including synthesis, biochemical and physiological studies.
Applications De Recherche Scientifique
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the study of biochemical and physiological processes, such as enzymatic reactions and membrane transport. Additionally, it has been used in the study of cell signaling pathways, as well as in the study of the structure and function of proteins.
Mécanisme D'action
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% is believed to interact with proteins and enzymes in a variety of ways. It is believed to act as an allosteric inhibitor of some enzymes, as well as a substrate for some enzymes. Additionally, it is believed to interact with cell signaling pathways, as well as with membrane transport proteins.
Biochemical and Physiological Effects
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% has been studied for its biochemical and physiological effects in various scientific research applications. It has been shown to inhibit some enzymes, as well as to act as a substrate for some enzymes. Additionally, it has been shown to interact with cell signaling pathways, as well as with membrane transport proteins. It has also been shown to have an effect on the structure and function of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of experiments, including synthesis, biochemical and physiological studies. Additionally, it is relatively easy to obtain and is relatively inexpensive. However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, and as such, must be handled with care. Additionally, it can be toxic if inhaled or ingested, and should be used with caution.
Orientations Futures
The use of 3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% in scientific research has a great potential for future studies. For example, it could be used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the effects of various drugs on cellular processes, as well as to study the effects of various environmental pollutants on biological systems. Finally, it could be used to study the effects of various drugs on the human body, as well as to study the effects of various environmental pollutants on human health.
Méthodes De Synthèse
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95% is synthesized using a two-step reaction. The first step involves the reaction of 4-chloro-2-methoxy-benzene-1-ol with bromine in an aqueous solution of sodium hydroxide. The bromination reaction produces 3-bromo-5-chloro-2-methoxy-benzene-1-ol, which is then purified by recrystallization. The second step involves the oxidation of the 3-bromo-5-chloro-2-methoxy-benzene-1-ol with potassium permanganate in aqueous solution. The oxidation reaction produces 3-bromo-5-(4-chloro-2-methoxyphenyl)phenol, 95%.
Propriétés
IUPAC Name |
3-bromo-5-(4-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO2/c1-17-13-7-10(15)2-3-12(13)8-4-9(14)6-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRZWUWWBVYVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686444 |
Source


|
| Record name | 5-Bromo-4'-chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-chloro-2-methoxyphenyl)phenol | |
CAS RN |
1261989-57-4 |
Source


|
| Record name | 5-Bromo-4'-chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

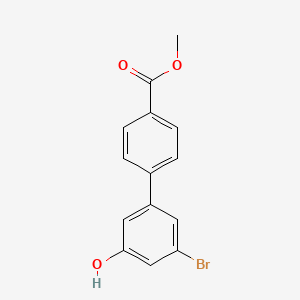
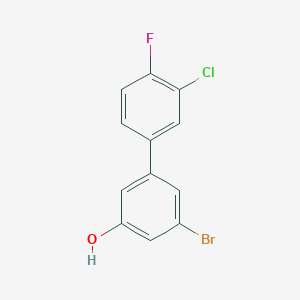

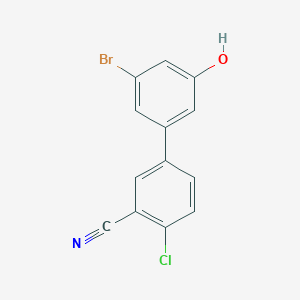

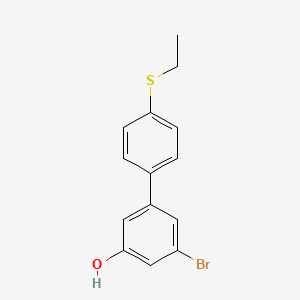

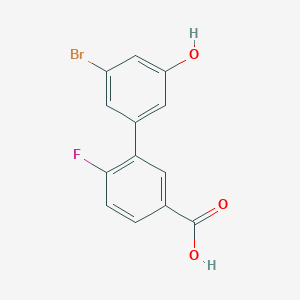
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
